molecular formula C15H15FN4S B13375632 3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13375632
M. Wt: 302.4 g/mol
InChI Key: RHAITBGOAXUFAZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This method provides an efficient route to obtain the desired compound with good yields. The reaction conditions usually involve heating the reactants in the presence of phosphoryl chloride, followed by purification through column chromatography.

Chemical Reactions Analysis

3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to various biological effects. For example, as a carbonic anhydrase inhibitor, it can interfere with the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting physiological processes such as respiration and acid-base balance .

Comparison with Similar Compounds

3-Cyclohexyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H15FN4S

Molecular Weight

302.4 g/mol

IUPAC Name

3-cyclohexyl-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15FN4S/c16-12-8-4-7-11(9-12)14-19-20-13(17-18-15(20)21-14)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2

InChI Key

RHAITBGOAXUFAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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